Apterin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apterin is a naturally occurring furanocoumarin and the glucoside of vaginol. It is primarily isolated from the roots of plants belonging to the Apiaceae family, such as Angelica and Zizia aptera . This compound is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Apterin involves the extraction from plant sources, particularly from the roots of Angelica and Zizia aptera. The extraction process typically includes the use of solvents like methanol or ethanol to isolate the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant materials. The process involves:

- Harvesting the plant roots.

- Drying and grinding the roots.

- Using solvents to extract this compound.

- Purifying the extract through techniques like chromatography.

化学反応の分析

Types of Reactions: Apterin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furanocoumarins.

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Properties

Apterin exhibits significant anti-inflammatory activity. Research has shown that it inhibits nitric oxide production in RAW264.7 macrophage cells with an IC50 value indicating potent efficacy. This suggests potential applications in treating inflammatory diseases and conditions where inflammation plays a critical role .

2. Antimicrobial Activity

this compound has demonstrated effectiveness against various pathogens, including bacteria and viruses. Studies indicate its synergistic effects when combined with other antimicrobial agents, enhancing the overall antibacterial efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and viral infections like HIV and influenza .

3. Anticancer Potential

Emerging research highlights this compound's role in apoptosis induction in cancer cells. Its mechanisms involve modulation of cell cycle pathways and inhibition of tumor growth, making it a candidate for further investigation in cancer therapeutics .

Biochemical Applications

1. Molecular Biology Research

this compound serves as a valuable tool in molecular biology. It can be utilized in nucleic acid gel electrophoresis and protein purification processes, aiding researchers in studying protein interactions and gene expression profiles .

2. Signal Transduction Studies

The compound is involved in various signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling. This involvement positions this compound as a significant molecule for investigating cellular responses to external stimuli and drug development .

Environmental Applications

1. Phytoremediation

Due to its origin from plants known for their medicinal properties, this compound may play a role in phytoremediation efforts, where plants are used to absorb pollutants from the environment. The ability of plants containing this compound to thrive in contaminated soils can contribute to ecological restoration efforts .

2. Food Safety

Research into the applications of this compound extends to food safety, where its antimicrobial properties may be harnessed to enhance food preservation methods, reducing spoilage and foodborne illnesses .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmacology | Anti-inflammatory, antimicrobial, anticancer | Inhibits NO production; effective against MRSA |

| Biochemistry | Molecular biology techniques | Useful in nucleic acid gel electrophoresis |

| Environmental Science | Phytoremediation, food safety | Potential for pollutant absorption |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW264.7 cells demonstrated that this compound significantly reduced nitric oxide production, highlighting its potential as an anti-inflammatory agent. This finding paves the way for further research into its therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Synergy

Research investigating the synergistic effects of this compound with traditional antibiotics revealed enhanced efficacy against resistant bacterial strains like MRSA. This study underscores the importance of exploring natural compounds as adjuncts to existing antimicrobial therapies.

作用機序

Apterin exerts its effects primarily through its interaction with biological pathways involved in inflammation and oxidative stress. It inhibits the production of nitric oxide in cells, which is a key mediator of inflammation . The molecular targets of this compound include enzymes involved in the synthesis of inflammatory mediators, such as nitric oxide synthase.

類似化合物との比較

Vaginol: The aglycone part of Apterin, sharing similar structural features.

Psoralen: Another furanocoumarin with similar biological activities.

Bergapten: A furanocoumarin known for its phototoxic properties.

Uniqueness of this compound: this compound is unique due to its specific glucoside structure, which influences its solubility and bioavailability. This structural feature distinguishes it from other furanocoumarins and contributes to its distinct biological activities.

生物活性

Apterin, a naturally occurring furanocoumarin and the glucoside of vaginol, has garnered attention in scientific research for its diverse biological activities. Isolated primarily from plants in the Apiaceae family, such as Angelica and Zizia aptera, this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and antioxidant activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

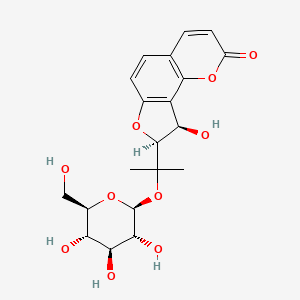

Overview of this compound

- Chemical Structure : this compound is a furanocoumarin with a unique glucoside structure that influences its solubility and bioavailability.

- Sources : Commonly found in Zizia aptera, it has also been identified in other species within the Umbelliferae family, including Heracleum dissectum and Peucedanum praeruptorum .

This compound's biological activity is primarily linked to its ability to inhibit nitric oxide (NO) production, which is crucial in inflammatory responses. Research indicates that this compound demonstrates significant inhibitory effects on NO production in RAW264.7 cells, with an IC50 value indicating its potency as an anti-inflammatory agent .

Biochemical Pathways

- Nitric Oxide Inhibition : The compound's ability to inhibit NO production suggests a potential mechanism for reducing inflammation.

- Antioxidant Activity : this compound has shown antioxidative properties, which may contribute to its anti-inflammatory effects by neutralizing free radicals .

Research Findings

Recent studies have highlighted the various biological activities of this compound. Below is a summary of key findings:

Case Studies

-

Anti-inflammatory Effects :

A study conducted on RAW264.7 cells demonstrated that this compound significantly reduced NO production, suggesting its potential as an anti-inflammatory therapeutic agent. The research indicated that this compound's mechanism may involve the modulation of inflammatory pathways . -

Antioxidative Properties :

In another investigation, extracts containing this compound showed enhanced antioxidative activity when treated with elicitors such as jasmonic acid. This study emphasized the role of this compound in plant defense mechanisms and its potential application in nutraceuticals . -

Cytotoxicity Against Cancer Cells :

Research exploring the cytotoxic effects of this compound on various cancer cell lines revealed promising results, indicating that it may induce apoptosis in malignant cells while sparing normal cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other furanocoumarins like Vaginol and Psoralen but is distinguished by its glucoside form, which enhances its solubility and bioavailability. Below is a comparison table highlighting these compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Glucoside | Anti-inflammatory, antioxidant |

| Vaginol | Aglycone | Similar anti-inflammatory properties |

| Psoralen | Furanocoumarin | Known for phototoxic properties |

特性

CAS番号 |

53947-89-0 |

|---|---|

分子式 |

C20H24O10 |

分子量 |

424.4 g/mol |

IUPAC名 |

9-hydroxy-8-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3 |

InChIキー |

ALEQYOXVXJKFOM-UHFFFAOYSA-N |

SMILES |

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

正規SMILES |

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

Q1: What is apterin and where is it found?

A1: this compound is a naturally occurring furanocoumarin glycoside. It is commonly found in plants belonging to the Umbelliferae family, also known as Apiaceae. [, ] Some examples of plant species where this compound has been identified include Heracleum platytaenium, Peucedanum praeruptorum, and Zizia aptera. [, , ]

Q2: What is the molecular structure of this compound?

A2: this compound is a glycosylated dihydrofurocoumarin. Its structure consists of an angelicin core with a glucose moiety attached to the isopropyl group at position 8. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H24O10.H2O, representing the monohydrate form. [] Its molecular weight is 444.4 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound. This includes 1D and 2D NMR experiments such as DEPT, HSQC, HMBC, and ROESY to assign 1H and 13C NMR signals. [] Mass spectral analyses are used to determine the molecular weight and fragmentation patterns. []

Q5: Has this compound been found in other plant species besides Zizia aptera?

A5: Yes, while initially identified in Zizia aptera, research has revealed that this compound is found in various species within the Umbelliferae family. [, ] For instance, it has been isolated from the roots of Heracleum dissectum and Peucedanum praeruptorum. [, ]

Q6: What are the potential biological activities of this compound?

A6: While research on this compound is ongoing, some studies suggest it may possess antioxidant and anti-inflammatory properties. [, ] For example, in one study, this compound showed significant inhibitory activity on nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory effects. []

Q7: How does this compound compare to other furocoumarins in terms of its biological activity?

A7: While this compound belongs to the furanocoumarin class of compounds, its biological activity profile may differ from other members of this group. Further research is needed to directly compare the potency and selectivity of this compound with other furanocoumarins. []

Q8: Are there any known analytical methods for quantifying this compound in plant material?

A8: While specific details on analytical methods for this compound quantification are limited in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) could be employed. This method, coupled with suitable detectors like PDA or MS, could allow for the separation and quantification of this compound in complex plant matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。